molecular formula C10H14N2O B1425758 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1481327-98-3

1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B1425758
CAS No.: 1481327-98-3
M. Wt: 178.23 g/mol
InChI Key: VOSRWRCCSDKDRW-UHFFFAOYSA-N
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Description

1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a cyclobutylmethyl group and an ethanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclobutylmethyl halide reacts with the pyrazole ring.

    Introduction of the Ethanone Moiety:

Chemical Reactions Analysis

1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)10-5-11-12(7-10)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSRWRCCSDKDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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